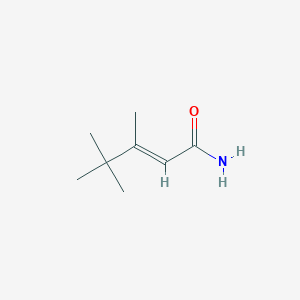

(2E)-3,4,4-Trimethylpent-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3,4,4-trimethylpent-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZXTSKOMNRMCD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N)/C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2e 3,4,4 Trimethylpent 2 Enamide and Its Derivatives

Investigation of Electrophilic and Nucleophilic Reactivity of the Enamide Moiety

The enamide moiety possesses a distinct amphiphilic nature, meaning it can act as both a nucleophile and an electrophile. nih.gov This dual reactivity stems from the electronic interplay between the nitrogen lone pair and the electron-withdrawing acyl group, cross-conjugated through the C=C double bond.

As nucleophiles, the electron density from the nitrogen atom's lone pair increases the nucleophilicity of the β-carbon of the double bond, making it susceptible to attack by electrophiles. acs.orgacs.org This reactivity is analogous to that of enamines, though tempered by the electron-withdrawing nature of the acyl group. nih.govacs.org Unlike enamines, which are often hydrolytically unstable, enamides offer a more robust and handleable alternative for synthetic applications. acs.orgnih.gov Enamides bearing a hydrogen on the nitrogen atom are particularly effective nucleophiles in the presence of a suitable Lewis acid catalyst, reacting with electrophiles like ethyl glyoxylate. acs.org

Conversely, the enamide can be rendered electrophilic. Protonation or alkylation of the enamide nitrogen or carbonyl oxygen can generate a reactive iminium ion intermediate. nih.govthieme-connect.com This intermediate is electrophilic and can be attacked by a variety of nucleophiles. This activation strategy is central to many of the cascade and cyclization reactions discussed in subsequent sections. nih.govthieme-connect.com Electrophilic activation of the amide itself, for instance with triflic anhydride (B1165640), can also facilitate transformations. nih.gov

The reactivity of enamines, the un-acylated analogues of enamides, highlights the fundamental nucleophilicity of the system. However, the enamine route for alkylating aldehydes or ketones has disadvantages, such as the requirement of stoichiometric amounts of a secondary amine which is ultimately lost. youtube.com Enamides provide a more stable, albeit less reactive, platform for similar transformations.

Cyclization Reactions Employing the Enamide Unit in Complex Synthesis

The unique reactivity of enamides makes them powerful building blocks for the synthesis of complex nitrogen-containing heterocyclic structures, which are common motifs in natural products. nih.govrsc.org By leveraging their ability to act sequentially as nucleophiles and then as electrophiles (via an iminium ion intermediate), a diverse range of cyclization reactions can be achieved. nih.gov

Enamide-alkyne cycloisomerization is a powerful method for constructing cyclic frameworks. These reactions typically involve the intramolecular reaction of an enamide and an alkyne, often catalyzed by transition metals. nih.gov Gold and platinum catalysts are particularly effective at activating the alkyne toward nucleophilic attack by the enamide. wikipedia.orgacs.org The general mechanism involves the coordination of the metal catalyst to the alkyne, which renders it sufficiently electrophilic to be attacked by the nucleophilic β-carbon of the enamide. wikipedia.orgnih.gov This initial cyclization is often the first step in a cascade that can lead to complex polycyclic systems. nih.gov While direct examples involving (2E)-3,4,4-Trimethylpent-2-enamide are not available, the principle is well-established for a variety of enyne substrates. For instance, gold-catalyzed cycloisomerization of ynamides (alkyne analogues of enamides) with cyclopropenes has been shown to preferentially activate the double bond over the triple bond. rsc.org

Table 1: Representative Metal-Catalyzed Enyne Cycloisomerizations

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Au(I) / Pt(II) | 1,n-Enynes | Cyclic Isomers | wikipedia.org |

| Gold(I) Complexes | Aniline-Substituted Diethynylarenes | Aryl-Annulated[a]carbazoles | acs.org |

This table presents generalized findings for enyne cycloisomerizations to illustrate the principles applicable to enamide-alkyne reactions.

[3+2] Annulation, or cycloaddition, is a highly efficient strategy for constructing five-membered rings. nih.govacs.org In this context, the enamide can act as the two-atom component, reacting with a three-atom synthon. Alternatively, related systems like ynamides have been shown to be excellent partners in (n+2) annulations. acs.org For example, the scandium-catalyzed [3+2] annulation of donor-acceptor cyclopropanes with ynamides yields cyclopentene (B43876) sulfonamides, which can be further converted to 2,3-substituted cyclopentanones. acs.org Nitroalkenes are also common partners in [3+2] annulations for synthesizing a variety of five-membered aromatic nitrogen heterocycles, such as pyrroles and pyrazoles. chim.itresearchgate.net These reactions showcase the versatility of cycloaddition strategies in building complex heterocyclic scaffolds. rsc.orgresearchgate.net

Table 2: Examples of [3+2] Annulation for Heterocycle Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropanes and Ynamides | Sc(OTf)₃ | Cyclopentene Sulfonamides | acs.org |

| Nitroalkenes and Azomethine Ylides | Heat or Catalyst | Pyrroles | chim.itresearchgate.net |

This table provides examples of [3+2] annulation reactions to demonstrate the construction of N-heterocycles.

The activation of an enamide or a related unsaturated system can initiate a cascade of reactions, leading to the rapid assembly of polycyclic architectures. nih.gov Protonation of an ynamide, for instance, generates a highly reactive keteniminium ion that can trigger cationic polycyclization cascades to form complex frameworks. chinesechemsoc.org Similarly, gold-catalyzed activation of an alkyne in a polyene system can initiate a polycyclization, forming multiple C-C bonds in a single, highly stereoselective operation. nih.gov These cascades are synthetically powerful, as they can build molecular complexity very efficiently from relatively simple linear precursors. rsc.org The initial cyclization of the activated enamide creates a new reactive intermediate, which then participates in subsequent intramolecular reactions until a stable polycyclic product is formed. nih.govrsc.org

Transformations of Alpha,Beta-Unsaturated Amide Scaffolds

The α,β-unsaturated amide scaffold, present in this compound, is a versatile functional group that can undergo various transformations. nih.gov The conjugated system allows for reactions at the carbonyl carbon, the α-carbon, and the β-carbon. tib.eu

The selective reduction of α,β-unsaturated amides to the corresponding α,β-unsaturated aldehydes is a challenging but valuable transformation. A common strategy involves the use of Weinreb amides (N-methoxy-N-methylamides). jst.go.jpnih.gov The reduction of an α,β-unsaturated Weinreb amide with a reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield the desired α,β-unsaturated aldehyde. jst.go.jpnih.gov This method's utility has been demonstrated in the selective reduction of α,β-unsaturated Weinreb amides in the presence of α,β-unsaturated esters, highlighting its chemoselectivity. jst.go.jpnih.gov Another approach for the selective reduction of the C=C bond in α,β-unsaturated amides is conjugate reduction, which leaves the amide group intact. mdpi.com Iridium-catalyzed 1,4-reduction using formic acid as a hydride source can selectively reduce the double bond of α,β-unsaturated amides, acids, and esters. mdpi.com For the reduction of the carbonyl group itself, protocols for reducing α,β-unsaturated aldehydes and ketones often employ hydride reagents, where selectivity between 1,2- and 1,4-addition can be an issue. qub.ac.uk

Table 3: Selective Reduction of α,β-Unsaturated Carbonyl Derivatives

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Weinreb Amide | Diisobutylaluminium hydride (DIBAL-H) | α,β-Unsaturated Aldehyde | jst.go.jpnih.gov |

| α,β-Unsaturated Amides/Esters/Acids | Iridium catalyst / Formic Acid | Saturated Amides/Esters/Acids | mdpi.com |

This table summarizes methods for the selective reduction of α,β-unsaturated systems, illustrating potential transformations for the title compound's scaffold.

Nucleophilic Addition of Organometallic Reagents for Ketone Formation

The reaction of α,β-unsaturated carbonyl compounds, including amides like this compound, with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. pressbooks.publibretexts.org The regioselectivity of this transformation is highly dependent on the nature of the nucleophilic organometallic reagent used. pressbooks.pubpressbooks.pub

Strongly basic and highly reactive organometallic reagents, such as organolithium compounds and Grignard reagents, typically favor 1,2-addition. pressbooks.pub This pathway involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, after hydrolysis, would yield an α,β-unsaturated ketone.

Conversely, softer organometallic reagents, like lithium diorganocuprates (Gilman reagents), are well-known to favor 1,4-conjugate addition (Michael addition). pressbooks.publibretexts.org In this case, the nucleophile adds to the β-carbon of the conjugated system, forming an enolate intermediate. Subsequent protonation of this enolate at the α-carbon leads to the formation of a saturated β-substituted amide. To achieve a ketone from this pathway, further synthetic steps would be required to convert the amide functional group. The general mechanism for conjugate addition involves the initial attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. libretexts.org

The table below summarizes the expected major products from the reaction of an α,β-unsaturated amide with different classes of organometallic reagents, based on general reactivity principles.

| Organometallic Reagent | Reagent Type | Expected Predominant Addition Pathway | Expected Product Type from this compound |

| Methyllithium (CH₃Li) | Organolithium | 1,2-Addition | α,β-Unsaturated Ketone |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | 1,2-Addition | α,β-Unsaturated Ketone |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Gilman Reagent | 1,4-Conjugate Addition | Saturated β-Substituted Amide |

This table is illustrative and based on general principles of organometallic reagent reactivity with α,β-unsaturated carbonyl compounds.

Palladium-Catalyzed Oxidative Annulation with Arylboronic Acids: Scope and Limitations for Enamide Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The oxidative annulation of enamides with arylboronic acids would represent a valuable method for the construction of complex nitrogen-containing heterocyclic scaffolds. While palladium catalysis is extensively used, the specific application of oxidative annulation of simple, acyclic α,β-unsaturated enamides like this compound with arylboronic acids is not extensively documented in the surveyed literature.

Research in palladium catalysis has demonstrated the feasibility of related transformations. For instance, palladium-catalyzed oxidative arylation has been successfully applied to other nitrogen-containing heterocycles, such as quinoxalin-2(1H)-ones, using arylboronic acids. Furthermore, palladium-catalyzed carbonylative synthesis of α,β-unsaturated amides from styrenes and nitroarenes has been developed, showcasing the versatility of palladium in amide synthesis. acs.org There are also examples of palladium-catalyzed conjugate addition of carbamates to enones to furnish β-amido ketones. organic-chemistry.org

However, the direct oxidative annulation of an unactivated enamide substrate like this compound with an arylboronic acid presents specific challenges. The reaction would likely proceed through a pathway involving the formation of an arylpalladium(II) species, which would then interact with the enamide. The success of such a transformation would be contingent on factors such as the choice of palladium catalyst, ligands, and oxidant. The electronic nature of both the enamide and the arylboronic acid would also play a crucial role in the reaction's feasibility and efficiency.

The scope and limitations for such a reaction with enamide substrates would need to be experimentally determined. Key aspects to investigate would include:

The influence of the N-substituents on the amide: The steric and electronic properties of the groups attached to the nitrogen atom could significantly impact the reactivity.

The substitution pattern of the arylboronic acid: Electron-donating or electron-withdrawing groups on the arylboronic acid could affect the rate and yield of the reaction.

The choice of oxidant and catalyst system: The selection of an appropriate palladium source, ligand, and oxidant would be critical for achieving the desired transformation.

Given the lack of direct examples in the literature for this specific transformation on simple α,β-unsaturated amides, the development of such a method would constitute a novel area of research.

Advanced Spectroscopic and Structural Characterization of 2e 3,4,4 Trimethylpent 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of (2E)-3,4,4-Trimethylpent-2-enamide would be expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the protons of the amide group (CONH₂) would likely appear as a broad signal at a relatively downfield chemical shift. The vinyl proton would exhibit a specific chemical shift influenced by its position on the double bond and the presence of neighboring alkyl groups. The various methyl groups would each produce a signal, with their chemical shifts providing clues to their location within the structure.

Furthermore, the splitting of these signals, known as spin-spin coupling, would provide information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), would be crucial in confirming the E-stereochemistry of the double bond.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Amide (NH₂) | Data not available | Data not available | Data not available |

| Vinyl H | Data not available | Data not available | Data not available |

| Methyl (C3-CH₃) | Data not available | Data not available | Data not available |

| Methyl (C4-(CH₃)₃) | Data not available | Data not available | Data not available |

| Methyl (C5-CH₃) | Data not available | Data not available | Data not available |

Note: This table is a representation of the type of data that would be collected. No experimental values are currently available in the public domain.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in a molecule and information about their chemical environment. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the two carbons of the double bond, the quaternary carbon, and the various methyl carbons. The chemical shifts of the olefinic carbons would further help to confirm the geometry of the double bond.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C3-CH₃ | Data not available |

| C4-(CH₃)₃ | Data not available |

Note: This table is a representation of the type of data that would be collected. No experimental values are currently available in the public domain.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | Data not available |

| C=O Stretch (Amide I) | Data not available |

| N-H Bend (Amide II) | Data not available |

| C=C Stretch | Data not available |

| C-H Stretch (sp², sp³) | Data not available |

Note: This table is a representation of the type of data that would be collected. No experimental values are currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight of this compound. The fragmentation pattern, which shows the m/z values of the various fragments, would provide valuable structural information. For instance, the loss of the amide group or the tert-butyl group would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Measurement

HR-MS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C₈H₁₅NO, HR-MS would be able to confirm this composition with a high degree of certainty.

No Specific Computational and Theoretical Chemistry Studies Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific computational and theoretical chemistry studies focusing on the compound This compound could be identified. As a result, the detailed analysis requested in the article outline, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Fukui function analysis, and quantum chemical modeling of its reaction mechanisms, cannot be provided at this time.

The computational chemistry methods outlined in the query are powerful tools for understanding the electronic structure, reactivity, and properties of molecules. These methods are widely applied across various chemical disciplines to predict molecular geometries, reaction pathways, and spectroscopic properties.

For instance, Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules, which forms the basis for further analysis. Geometry optimization within the DFT framework seeks to find the most stable three-dimensional arrangement of atoms in a molecule, its conformation.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict how a molecule will react. The energies and shapes of these orbitals indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis helps to understand bonding and intramolecular interactions by transforming the complex molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structures. This analysis can reveal important details about charge transfer and stabilization within the molecule.

Fukui function analysis is another tool used to predict reactive sites within a molecule by identifying which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

Finally, quantum chemical modeling of reaction mechanisms uses these theoretical tools to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates to elucidate how a reaction proceeds.

While these computational techniques are well-established, it appears that they have not yet been applied to specifically investigate "this compound" in the published scientific literature. Future research may explore the properties of this compound using the above-mentioned theoretical methods, which would then allow for a detailed article as requested.

Computational and Theoretical Chemistry Studies on 2e 3,4,4 Trimethylpent 2 Enamide

Quantum Chemical Modeling of Reaction Mechanisms

Investigation of Transition States and Intermediates in Enamide-Forming Reactions (e.g., HWE)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, including α,β-unsaturated amides like (2E)-3,4,4-trimethylpent-2-enamide. wikipedia.org Computational studies, typically employing density functional theory (DFT), have been instrumental in elucidating the mechanistic pathway of the HWE reaction. nih.govcapes.gov.br The reaction proceeds through a series of well-defined intermediates and transition states.

The key steps in the HWE reaction mechanism involve: nrochemistry.com

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate (B1237965) ester, forming a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone (in this case, likely pivalaldehyde for the synthesis of the title compound) to form a tetrahedral intermediate.

Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate attacks the phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane. Computational studies have identified this step as often being the rate-determining step of the reaction. nih.govacs.org

Elimination: The oxaphosphetane collapses to yield the final alkene product and a phosphate (B84403) byproduct.

Computational investigations on model systems, such as the reaction of lithium enolate of trimethyl phosphonoacetate with acetaldehyde, have been performed using ab initio calculations. nih.govcapes.gov.br These studies calculate the energies of the intermediates and transition states along the reaction coordinate, providing a detailed energy profile of the reaction. The transition state leading to the final alkene product is of particular interest as its structure and energy determine the reaction rate and stereochemical outcome.

For the synthesis of a sterically hindered enamide like this compound, the transition states would be significantly influenced by the bulky tert-butyl group. Computational modeling would be essential to precisely map the potential energy surface and identify the lowest energy pathway.

Table 1: Key Intermediates and Transition States in a Generic HWE Reaction

| Species | Description | Role in Reaction |

| Phosphonate Carbanion | A nucleophilic species formed by the deprotonation of the phosphonate ester. | The key nucleophile that initiates the reaction with the carbonyl compound. |

| Tetrahedral Intermediate | Formed upon the addition of the phosphonate carbanion to the carbonyl group. | A key intermediate preceding the formation of the cyclic oxaphosphetane. |

| Oxaphosphetane | A four-membered ring containing phosphorus and oxygen. | The crucial intermediate that fragments to give the desired alkene and a phosphate byproduct. |

| Transition State | The highest energy point along the reaction coordinate between two intermediates. | Determines the rate and stereoselectivity of the reaction. |

Elucidation of Stereochemical Control in Enamide Synthesis through Computational Approaches

The HWE reaction is renowned for its high (E)-stereoselectivity, a feature that is well-explained by computational studies. wikipedia.orgacs.org The stereochemical outcome is largely dictated by the relative energies of the transition states leading to the (E) and (Z) isomers.

Several factors, which can be analyzed computationally, contribute to the preference for the (E)-isomer:

Steric Hindrance: In the transition state leading to the (E)-alkene, bulky substituents on the aldehyde and the phosphonate are positioned anti to each other, minimizing steric repulsion. Conversely, the transition state for the (Z)-alkene would involve significant steric clash. For the synthesis of this compound, the very bulky tert-butyl group from pivalaldehyde would strongly disfavor the transition state leading to the (Z)-isomer.

Thermodynamic Stability: The (E)-alkene is generally the thermodynamically more stable isomer due to reduced steric strain. The transition state resembling the more stable product is often lower in energy, in accordance with the Hammond-Leffler postulate.

Reaction Conditions: Factors such as the nature of the cation, the solvent, and the reaction temperature can influence the stereoselectivity. Computational models can incorporate these effects to predict the stereochemical outcome under different conditions. For instance, increasing the steric bulk of the aldehyde generally leads to higher (E)-selectivity. wikipedia.org

Computational studies can map the potential energy surfaces for the formation of both (E) and (Z) isomers, allowing for a quantitative prediction of the E/Z ratio. These calculations would confirm that for a sterically demanding substrate combination required for the synthesis of this compound, the formation of the (E)-isomer is overwhelmingly favored.

Table 2: Factors Favoring (E)-Isomer Formation in the HWE Reaction

| Factor | Reasoning | Relevance to this compound |

| Steric bulk of the aldehyde | Minimizes steric repulsion in the anti-periplanar transition state. | The tert-butyl group of pivalaldehyde is very large, strongly favoring the (E)-isomer. |

| Stability of the alkene product | The (E)-isomer is generally thermodynamically more stable. | The (E)-isomer of the title compound is expected to be significantly more stable than the (Z)-isomer. |

| Reversibility of the initial addition | Allows for equilibration to the more stable anti-intermediate. | Under standard HWE conditions, this contributes to the high (E)-selectivity. |

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR and IR spectra. youtube.comnih.gov These predictions can aid in structure elucidation and the interpretation of experimental spectra. However, a direct comparison for this compound is currently not possible due to the lack of publicly available experimental spectroscopic data.

The general methodology for predicting spectroscopic parameters involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation, typically using DFT methods.

Frequency Calculations: For IR spectra, the vibrational frequencies and their corresponding intensities are calculated.

NMR Chemical Shift Calculations: The nuclear magnetic shielding tensors are calculated, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, one would expect characteristic signals in both NMR and IR spectra.

Predicted NMR Spectra: Based on the structure, hypothetical ¹H and ¹³C NMR chemical shifts can be estimated. The conjugated system and the electron-withdrawing amide group would significantly influence the chemical shifts of the vinylic protons and carbons.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following values are estimations based on typical chemical shifts for similar functional groups and have not been derived from a specific computational study on this molecule.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| Cα (CH) | ~6.5 - 7.0 | ~125 |

| Cβ (C) | - | ~145 |

| C(CH₃) at Cβ | ~2.0 | ~20 |

| C(CH₃)₃ | - | ~35 |

| C(CH₃)₃ | ~1.1 | ~28 |

| NH₂ | ~5.5 - 6.5 (broad) | - |

Predicted IR Spectrum: The IR spectrum would be characterized by several key absorption bands:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

C=O stretching (Amide I band): A strong absorption around 1660-1680 cm⁻¹. Conjugation with the C=C double bond would lower this frequency compared to a saturated amide.

N-H bending (Amide II band): An absorption around 1640-1600 cm⁻¹.

C=C stretching: An absorption in the region of 1620-1640 cm⁻¹.

Computational methods provide a powerful tool for predicting these spectroscopic features. A comparative analysis with experimental data, once available, would be invaluable for validating the computational models and providing a deeper understanding of the electronic structure of this compound.

Applications and Role of 2e 3,4,4 Trimethylpent 2 Enamide in Advanced Chemical Synthesis

Utility as a Key Building Block in Multi-Step Organic Synthesis

Enamides are recognized as versatile building blocks in multi-step organic synthesis due to their stability and predictable reactivity. They can be readily prepared and serve as precursors to a variety of other functional groups and molecular scaffolds. While specific multi-step syntheses prominently featuring (2E)-3,4,4-trimethylpent-2-enamide are not widely reported in the literature, the general utility of enamides suggests its potential as a starting material or key intermediate in complex synthetic sequences. The tert-butyl group in This compound can provide significant steric hindrance, which could be exploited to influence the stereochemical outcome of certain reactions.

Strategic Precursor for the Synthesis of Diverse N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Enamides are valuable precursors for the construction of these important molecular frameworks. Through various cyclization strategies, the enamide functionality can be transformed into a wide array of N-heterocycles.

Enamides can undergo a range of cyclization reactions, including:

Aza-Prins cyclization: This reaction involves the acid-promoted cyclization of an enamide onto an appended alkyne or alkene, leading to the formation of nitrogen-containing rings.

[n+m] Cycloadditions: Enamides can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered nitrogen heterocycles.

Radical cyclizations: The double bond of an enamide can be involved in radical-mediated cyclization reactions to form heterocyclic systems.

Integration into Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. Enamides have proven to be crucial intermediates in the synthesis of numerous biologically active natural products, particularly alkaloids.

Enamide Cyclization as a Pivotal Strategy in Natural Product Synthesis

Enamide cyclization is a powerful and frequently employed strategy in the total synthesis of natural products. The ability of the enamide to act as both a nucleophile and, upon activation, an electrophile (in the form of an acyliminium ion) allows for the construction of intricate polycyclic systems. This dual reactivity enables tandem reaction sequences, efficiently building molecular complexity. Although specific applications of This compound in this context are not documented, the principles of enamide cyclization are broadly applicable.

Application in Successive Elongation and Complex Molecular Architecture

The iterative, or step-by-step, addition of building blocks is a fundamental concept in the synthesis of large and complex molecules. Enamides can be incorporated into such strategies, allowing for the successive elongation of a carbon chain and the introduction of nitrogen-containing functionalities at desired positions. This approach is particularly valuable in the construction of polyketide and alkaloid natural products. The specific substitution pattern of This compound could offer unique advantages in controlling the conformation and reactivity of intermediates in such a stepwise synthesis.

Role as a Versatile Reagent in Materials Science Research

The application of organic molecules extends beyond synthesis and into the realm of materials science. While the use of This compound in this field is not specifically reported, closely related enamide structures have shown promise as functional monomers in the development of advanced materials.

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) utilizing Enamide Monomers

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. These materials are created by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template.

While there are no direct reports on the use of This compound as a functional monomer in MIPs, a study on N-(2-arylethyl)-2-methylprop-2-enamides has demonstrated the utility of the enamide functional group in this context. nih.govmdpi.com In this research, the enamide-containing monomers were copolymerized with a cross-linker to create MIPs. nih.govmdpi.com The enamide nitrogen can participate in hydrogen bonding interactions with the template molecule, which is crucial for the imprinting process. nih.govmdpi.com This suggests that This compound , with its amide functionality, has the potential to be utilized in the design and synthesis of MIPs for specific target molecules.

| Property | Description |

| Compound Name | This compound |

| CAS Number | 860546-40-3 avantorsciences.com |

| Molecular Formula | C₈H₁₅NO avantorsciences.com |

| Molecular Weight | 141.21 g/mol avantorsciences.com |

| Potential Application Areas | Building block in organic synthesis, Precursor for N-heterocycles, Monomer in materials science |

Table 1: Properties of this compound

| Application | General Role of Enamides | Potential of this compound |

| Multi-Step Synthesis | Versatile and stable building blocks. | Can serve as a sterically demanding starting material or intermediate. |

| N-Heterocycle Synthesis | Precursors for various cyclization reactions. | Structurally suitable for forming N-heterocyclic compounds. |

| Natural Product Synthesis | Key intermediates, particularly in alkaloid synthesis via cyclization. | Can be integrated into total synthesis strategies. |

| Materials Science (MIPs) | Functional monomers for creating specific recognition sites. | The amide group can form interactions essential for molecular imprinting. |

Table 2: Summary of Applications

Emerging Research Avenues and Future Perspectives for 2e 3,4,4 Trimethylpent 2 Enamide Research

Development of Novel Catalytic Systems for Enamide Transformations

The transformation of enamides is a cornerstone of modern synthetic chemistry, providing access to a wide array of nitrogen-containing molecules. A key area of future research for (2E)-3,4,4-Trimethylpent-2-enamide will be the development of novel catalytic systems to control its reactivity. Transition-metal catalysis has been particularly successful in the functionalization of enamides. thieme-connect.com Future work could focus on applying and adapting these catalysts for this compound.

Potential catalytic transformations for this compound could include:

Cross-Coupling Reactions: Palladium, nickel, and copper catalysts, which have been effective for other enamides, could be employed to introduce various substituents at the α or β positions of the enamide backbone. thieme-connect.com

Hydrogenation: Asymmetric hydrogenation of the double bond would lead to the formation of chiral amides, a valuable motif in pharmaceuticals and agrochemicals. acs.org

Cyclization Reactions: Metal-catalyzed cyclization reactions could be designed to construct complex heterocyclic structures from this compound and a suitable reaction partner. nih.gov

The development of new ligands will be crucial to achieve high levels of chemo-, regio-, and stereoselectivity in these transformations.

| Catalyst System | Transformation Type | Potential Outcome for this compound |

| Palladium(0) with Buchwald-Hartwig ligands | C-N Cross-Coupling | Synthesis of N-aryl or N-alkyl derivatives |

| Rhodium or Iridium with chiral phosphine ligands | Asymmetric Hydrogenation | Access to enantiomerically enriched 3,4,4-trimethylpentanamide |

| Gold(I) or Platinum(II) complexes | Hydrofunctionalization | Addition of nucleophiles across the double bond |

| Copper(I) with N-heterocyclic carbene ligands | Asymmetric Conjugate Addition | Introduction of a chiral substituent at the β-position |

Exploration of New Reactivity Modes and Cascade Reactions

Beyond traditional catalytic transformations, there is a growing interest in exploring novel reactivity modes of enamides, particularly in the context of cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to building molecular complexity. mdpi.com For this compound, future research could investigate its participation in various pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where the enamide could act as either the diene or dienophile component depending on the reaction partner. mdpi.com

Furthermore, the development of organocatalytic cascade reactions involving this compound could provide a metal-free alternative for the synthesis of complex molecules. mdpi.com The enamide functionality could be activated by chiral amines or Brønsted acids to participate in a series of sequential transformations.

| Reaction Type | Potential Reactivity of this compound | Potential Product Class |

| Pauson-Khand Reaction | Reaction with an alkyne and a cobalt carbonyl complex | Bicyclic cyclopentenone derivatives |

| [4+2] Cycloaddition | Acting as a dienophile with a suitable diene | Substituted cyclohexene amides |

| Radical Cascade | Initiation of a radical cyclization cascade | Polycyclic nitrogen-containing scaffolds |

| Organocatalytic Michael/Aldol Cascade | Sequential conjugate addition and aldol reaction | Highly functionalized acyclic or cyclic amides |

Advancements in Asymmetric Synthesis of Chiral Enamide Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereogenic centers. A significant future research direction will be the development of stereoselective methods to synthesize chiral derivatives of this enamide.

This can be approached in two main ways:

Asymmetric synthesis of the enamide itself: While the "2E" geometry is specified, the synthesis of other stereoisomers or the introduction of chirality during the enamide formation could be explored using chiral catalysts or auxiliaries.

Asymmetric transformations of the enamide: As mentioned earlier, asymmetric hydrogenation is a powerful tool. acs.org Additionally, other asymmetric reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation could be developed to introduce chirality with high enantiomeric excess. The use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, will be central to these efforts.

| Asymmetric Method | Target Chiral Derivative of this compound |

| Chiral auxiliary-controlled synthesis | Enantiomerically enriched enamide precursors |

| Transition-metal catalyzed asymmetric hydrogenation | (R)- or (S)-3,4,4-trimethylpentanamide |

| Sharpless asymmetric dihydroxylation | Chiral diol derivatives |

| Asymmetric epoxidation | Chiral epoxide derivatives |

Computational Design and Prediction of Novel Enamide-Based Structures

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. researchgate.net For this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. nih.gov This can guide the design of experiments and the selection of appropriate catalysts.

Design Novel Structures: Computational screening can be used to identify potential reaction partners and conditions for novel cascade reactions.

Understand Electronic Properties: Calculations can provide insights into the electronic structure of the enamide, helping to rationalize its observed reactivity.

By combining computational predictions with experimental validation, the exploration of the chemical space around this compound can be significantly accelerated. nih.govacs.org

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms and transition state energies. |

| Molecular Dynamics (MD) | Simulation of conformational preferences and interactions with catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | To be developed for predicting the biological activity of derivatives. |

| Virtual Screening | Identification of potential reaction partners for novel transformations. |

Application in Advanced Functional Materials and Supramolecular Chemistry

The unique structural and electronic features of enamides suggest their potential for incorporation into advanced functional materials and supramolecular assemblies. researchgate.netpageplace.de The amide functionality of this compound provides a hydrogen bond donor and acceptor, which could be exploited in the design of self-assembling systems.

Future research in this area could focus on:

Polymer Synthesis: this compound or its derivatives could be used as monomers in polymerization reactions to create novel polymers with tailored properties.

Supramolecular Gels: The self-assembly of derivatives of this compound through hydrogen bonding and other non-covalent interactions could lead to the formation of soft materials like gels.

Molecular Recognition: The enamide motif could be incorporated into host molecules for the recognition of specific guest species. nih.gov

The bulky trimethylpentyl group would likely play a significant role in influencing the packing and self-assembly behavior of any resulting materials.

| Area of Application | Potential Role of this compound |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. |

| Supramolecular Chemistry | Building block for self-assembling systems and molecular recognition. nih.gov |

| Materials Science | Precursor for the development of novel organic materials with specific optical or electronic properties. |

Q & A

Q. How should researchers address potential conflicts between industrial partnerships and academic integrity in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.